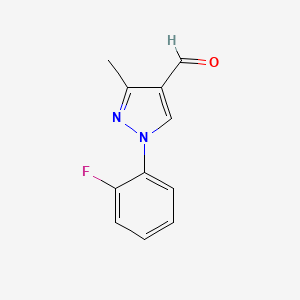

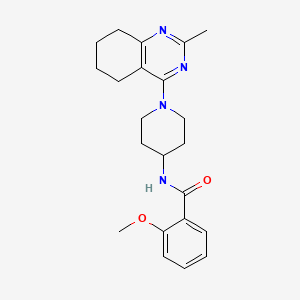

![molecular formula C18H11Cl2F3N4O2S2 B2948589 2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-18-6](/img/structure/B2948589.png)

2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic compound. It contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . The molecule includes a trifluoromethyl group, an aniline group, a thiadiazole ring, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule . The thiadiazole ring is a heterocyclic ring containing both sulfur and nitrogen atoms . The aniline group and the benzamide group are both common structural motifs in pharmaceutical compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack . The thiadiazole ring could potentially undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability . The thiadiazole ring is a planar, aromatic ring, which could contribute to its stability and shape .

Applications De Recherche Scientifique

Antimicrobial Applications

F0417-0795: has potential as an antimicrobial agent. Thiazole derivatives have been shown to possess significant antibacterial and antifungal properties . This compound could be developed into new medications targeting resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli) , which are significant concerns in healthcare settings.

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of thiazole derivatives make F0417-0795 a candidate for the development of new pain relief drugs . It could be particularly useful in treating chronic inflammatory diseases, offering an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects.

Antitumor and Cytotoxic Applications

F0417-0795: may exhibit antitumor and cytotoxic activities, making it a subject of interest in cancer research . Its ability to inhibit cell proliferation could be harnessed to develop novel chemotherapy agents, especially for cancers that have developed resistance to current treatments.

Neuroprotective Applications

Thiazole compounds have been associated with neuroprotective effects . F0417-0795 could be explored for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage or death.

Agricultural Applications

In agriculture, F0417-0795 could be used to develop new fungicides and biocides . Its antimicrobial properties might help protect crops from fungal infections and bacterial diseases, leading to improved crop yields and food security.

Industrial Applications

The chemical structure of F0417-0795 suggests it could be used in the synthesis of dyes and chemical reaction accelerators . Its properties might be beneficial in creating more efficient industrial processes, contributing to advancements in manufacturing and production technologies.

Mécanisme D'action

Target of Action

The compound, also known as “2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” or “F0417-0795”, is a derivative of 2,4-disubstituted thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects

Mode of Action

It’s known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to induce biological effects through various targets .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities .

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications . For example, new synthetic routes could be developed to improve its yield or reduce the cost of its production . Its potential as a pharmaceutical or agrochemical compound could also be explored further .

Propriétés

IUPAC Name |

2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F3N4O2S2/c19-9-5-6-10(12(20)7-9)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-4-2-1-3-11(13)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNUXRDRHWUDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2948515.png)

![8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![N-[ethyl(phenyl)carbamoyl]-L-methionine](/img/structure/B2948518.png)

![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)

![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)

![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)